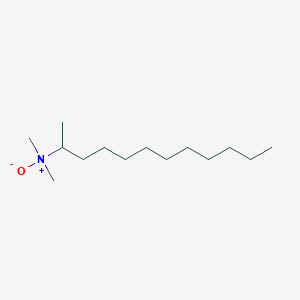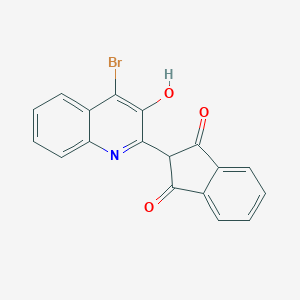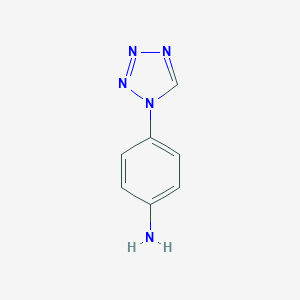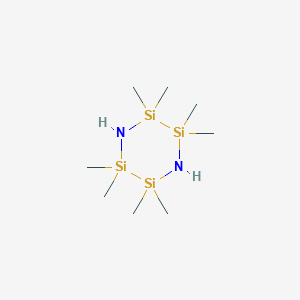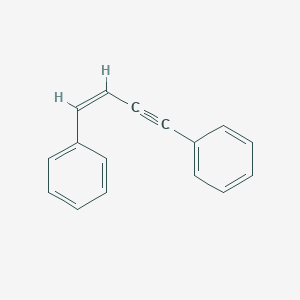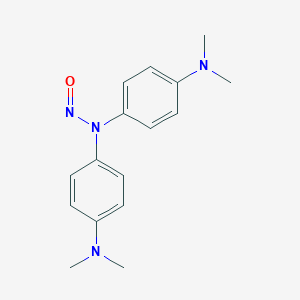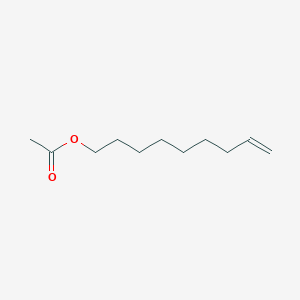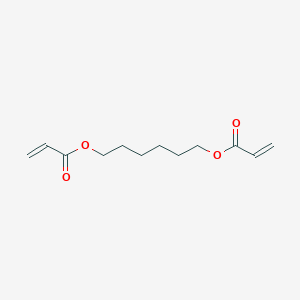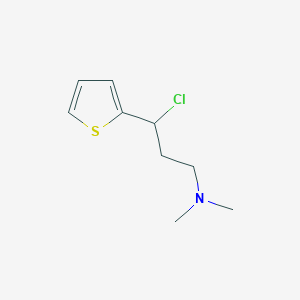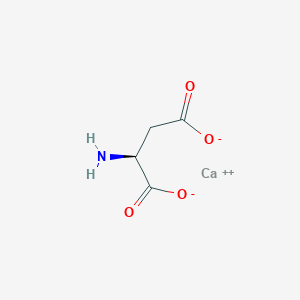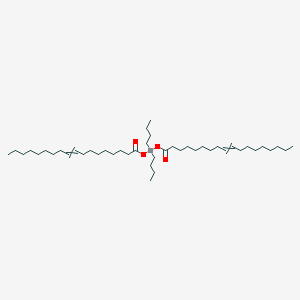
2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)-, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has gained popularity as a recreational drug due to its stimulant properties. However, in recent years, BZP has been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- acts as a dopamine and serotonin reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This results in an increase in mood, energy, and alertness. 2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- also stimulates the release of norepinephrine, which is involved in the fight or flight response.
Efectos Bioquímicos Y Fisiológicos
2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- has been shown to have a number of biochemical and physiological effects. Studies have shown that 2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- increases heart rate, blood pressure, and body temperature. 2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- also increases the levels of glucose and fatty acids in the blood, which can lead to metabolic dysfunction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. 2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- is also relatively stable, which makes it easy to store and transport. However, 2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- has limitations as well. It is a controlled substance in many countries, which makes it difficult to obtain for research purposes. 2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- is also a stimulant, which can lead to ethical concerns regarding its use in animal studies.
Direcciones Futuras
There are several future directions for research on 2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)-. One area of interest is the potential therapeutic applications of 2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)-. Studies have shown that 2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- has potential as a treatment for depression, anxiety, and ADHD. Further research is needed to determine the efficacy and safety of 2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- for these conditions. Another area of interest is the development of new synthetic compounds that are structurally similar to 2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- but have improved therapeutic properties. These compounds could have potential as treatments for a variety of neurological and psychiatric disorders.
Métodos De Síntesis
2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- can be synthesized through the condensation reaction of 2-aminobenzoic acid and ethyl carbamate in the presence of phosphorus oxychloride. The resulting product is then reacted with piperazine to form 2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)-.
Aplicaciones Científicas De Investigación
2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- has an affinity for the dopamine and serotonin receptors in the brain, which are involved in the regulation of mood, behavior, and cognition. 2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- has been investigated as a potential treatment for depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Propiedades
Número CAS |
14733-76-7 |
|---|---|
Nombre del producto |
2-Benzoxazolinone, 3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- |
Fórmula molecular |
C16H23N3O3 |
Peso molecular |
305.37 g/mol |
Nombre IUPAC |
3-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C16H23N3O3/c20-13-12-18-10-8-17(9-11-18)6-3-7-19-14-4-1-2-5-15(14)22-16(19)21/h1-2,4-5,20H,3,6-13H2 |
Clave InChI |
CCXDRDZXJGUIGM-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3OC2=O)CCO |
SMILES canónico |
C1CN(CCN1CCCN2C3=CC=CC=C3OC2=O)CCO |
Otros números CAS |
14733-76-7 |
Sinónimos |
3-[3-[4-(2-Hydroxyethyl)piperazin-1-yl]propyl]benzoxazol-2(3H)-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



